6-(1H-Imidazol-2-yl)picolinonitrile
Description
6-(1H-Imidazol-2-yl)picolinonitrile is a heterocyclic compound featuring a picolinonitrile backbone (pyridine ring with a nitrile substituent) fused to a 1H-imidazole ring at the 2-position. This structure combines the electron-withdrawing nitrile group with the hydrogen-bonding capability of the imidazole moiety, making it a versatile scaffold in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C9H6N4 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
6-(1H-imidazol-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H6N4/c10-6-7-2-1-3-8(13-7)9-11-4-5-12-9/h1-5H,(H,11,12) |
InChI Key |
FCNRSNSKMCLLPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC=CN2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Indazolyl Derivatives: Isomerization and Substituent Effects
Compounds like 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinonitrile () share a similar picolinonitrile backbone but replace imidazole with indazole. Key differences include:
- Isomer Stability : The sodium salt of 2H-indazole forms alongside the 1H-indazolyl isomer during synthesis, complicating purification .
- Substituent Diversity : Substituents on the indazole ring (e.g., NH₂, OCH₃, F, Cl) influence electronic and steric properties (Table 1). For example, chloro-substituted derivatives (4E–4G) may enhance lipophilicity compared to methoxy groups .
Table 1: Representative Indazolyl-Picolinonitrile Derivatives
| Compound | 1H-Indazolyl Substituents | 2H-Indazolyl Substituents |
|---|---|---|
| 3A | 4-NH₂ | 5-OCH₃ |
| 3B | 5-OCH₃ | 4-F |
| 4E | 4-Cl | 7-Cl |
Pyrazolyl Derivatives: Heterocycle Electronic Effects
6-(1H-Pyrazol-1-yl)nicotinonitrile () replaces imidazole with pyrazole, altering nitrogen atom positions. Key distinctions:
Substituted Imidazolyl Derivatives: Steric and Conformational Modifications
6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile () introduces a methyl-phenyl group on the imidazole ring and an ethyl linker. Key modifications:
- Conformational Flexibility : The ethyl linker may allow greater rotational freedom, altering pharmacophore orientation compared to the parent compound .
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